(3,5-dimethylphenyl)methanamine hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
3858-80-8 |
|---|---|
Molecular Formula |
C9H14ClN |
Molecular Weight |
171.67 g/mol |
IUPAC Name |
(3,5-dimethylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-7-3-8(2)5-9(4-7)6-10;/h3-5H,6,10H2,1-2H3;1H |
InChI Key |
ZUAMHZPTTLGZSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CN)C.Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Approaches for 3,5 Dimethylphenyl Methanamine Hydrochloride
Established Synthetic Pathways to (3,5-Dimethylphenyl)methanamine Hydrochloride
Several classical and contemporary synthetic methods can be employed for the preparation of this compound. These pathways typically start from readily available precursors such as 3,5-dimethylbenzaldehyde (B1265933), 3,5-dimethylbenzoic acid, or 3,5-dimethylbenzyl halides.
Reductive Amination Strategies
Reductive amination stands as one of the most direct and widely utilized methods for the synthesis of amines. This approach involves the reaction of a carbonyl compound, in this case, 3,5-dimethylbenzaldehyde, with an amine source, followed by the reduction of the resulting imine intermediate. For the synthesis of a primary amine like (3,5-dimethylphenyl)methanamine, ammonia (B1221849) is the requisite amine source.
The general two-step, one-pot process can be summarized as follows:
Imine Formation: 3,5-dimethylbenzaldehyde reacts with ammonia to form an intermediate imine.
Reduction: The imine is then reduced to the corresponding primary amine.
A variety of reducing agents can be employed for this transformation, each with its own set of advantages and specific reaction conditions. Common reducing agents include hydrogen gas with a metal catalyst (e.g., Pt/C, Raney Nickel), sodium borohydride (B1222165) (NaBH₄), sodium cyanobohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). For instance, catalytic hydrogenation using hydrogen gas over a platinum or cobalt catalyst offers high efficiency and selectivity. researchgate.netnih.gov
Reductive Amination of 3,5-Dimethylbenzaldehyde
| Amine Source | Reducing Agent/Catalyst | General Reaction Conditions | Reported Yields (for analogous systems) | Reference |
|---|---|---|---|---|
| Aqueous Ammonia | H₂ / Co particles (in situ from CoCl₂ and NaBH₄) | 80 °C, 1-10 bar H₂ | High selectivity (>99%) | nih.gov |
| Aqueous Ammonia | H₂ / Pt/C | Varies, typically elevated temperature and pressure | Good to excellent | researchgate.net |
| Ammonia | NaBH₄ | Stepwise addition after imine formation, often in an alcohol solvent | Good | organic-chemistry.org |
Curtius Rearrangement and Related Transformations
The Curtius rearrangement provides an alternative route to primary amines from carboxylic acids via an acyl azide (B81097) intermediate. nrochemistry.comwikipedia.orgorgoreview.comorganic-chemistry.orgnih.gov For the synthesis of (3,5-dimethylphenyl)methanamine, the starting material would be 3,5-dimethylphenylacetic acid.
The key steps of the Curtius rearrangement are:
Acyl Azide Formation: The carboxylic acid is converted to an acyl azide. This can be achieved by treating the corresponding acyl chloride with sodium azide or by reacting the carboxylic acid directly with diphenylphosphoryl azide (DPPA). nrochemistry.com
Rearrangement: Thermal or photochemical decomposition of the acyl azide leads to the formation of an isocyanate with the loss of nitrogen gas. This rearrangement occurs with retention of the configuration of the migrating group. nih.gov
Hydrolysis: The resulting isocyanate is then hydrolyzed, typically with an acid or base, to yield the primary amine and carbon dioxide.
If the rearrangement is performed in the presence of an alcohol or an amine, a carbamate (B1207046) or a urea (B33335) derivative can be formed, respectively, which can then be hydrolyzed to the desired primary amine. nrochemistry.comnih.gov
Hoffmann Rearrangement Applications
Similar to the Curtius rearrangement, the Hoffmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom. chem-station.comspcmc.ac.inwikipedia.orgmasterorganicchemistry.comorgoreview.com To synthesize (3,5-dimethylphenyl)methanamine, the starting material would be 3,5-dimethylphenylacetamide.
The reaction is typically carried out by treating the primary amide with bromine or chlorine in a basic solution, such as aqueous sodium hydroxide. The reaction proceeds through the formation of an intermediate isocyanate, which is then hydrolyzed in situ to the primary amine. wikipedia.orgorgoreview.com While effective, the strongly basic conditions of the traditional Hoffmann rearrangement can limit its applicability with sensitive substrates. Milder reagents, such as N-bromosuccinimide (NBS) and a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have been developed to circumvent this issue. chem-station.com
Alternative Amination Reactions of Benzyl (B1604629) Precursors
Besides the aforementioned methods, other strategies can be employed to introduce the amine functionality onto the 3,5-dimethylbenzyl precursor.
From Benzyl Halides: 3,5-Dimethylbenzyl chloride or bromide can be converted to the corresponding primary amine. Direct alkylation of ammonia is often problematic as it can lead to a mixture of primary, secondary, and tertiary amines. To overcome this, specific methods have been developed:
Gabriel Synthesis: This classic method involves the reaction of an alkyl halide with potassium phthalimide, followed by hydrolysis (often with hydrazine) to release the primary amine. masterorganicchemistry.comwikipedia.orgthermofisher.comresearchgate.netaskfilo.comyoutube.com This method is known for providing pure primary amines.
Delepine Reaction: The reaction of a benzyl halide with hexamethylenetetramine (hexamine) followed by acidic hydrolysis of the resulting quaternary ammonium (B1175870) salt can yield the primary amine. prepchem.comrsc.org This method offers a convenient route from benzyl halides.
From Nitriles: The reduction of 3,5-dimethylbenzonitrile (B1329614) can also yield (3,5-dimethylphenyl)methanamine. This can be achieved through catalytic hydrogenation or with chemical reducing agents like lithium aluminum hydride (LiAlH₄).
Optimization of Reaction Conditions and Yield Enhancement
To improve the efficiency and yield of the synthesis of this compound, careful optimization of reaction parameters is crucial. The choice of solvent, catalyst, temperature, and pressure can significantly impact the outcome of the reaction.
Influence of Solvent Systems on Reaction Efficiency
The solvent plays a critical role in chemical reactions, influencing solubility of reactants, reaction rates, and even the reaction pathway. In the context of the synthesis of (3,5-dimethylphenyl)methanamine, particularly through reductive amination, the choice of solvent is paramount.
For reductive aminations using borohydride reagents, chlorinated solvents like dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE) have been traditionally used. acsgcipr.org However, due to environmental and safety concerns, there has been a shift towards more benign alternatives. Studies have shown that ethyl acetate (B1210297) (EtOAc) can be a suitable replacement for chlorinated solvents in many reductive amination reactions, particularly those utilizing sodium triacetoxyborohydride. acsgcipr.orgrsc.orgrsc.org
In the case of catalytic hydrogenation, alcohols are often used as solvents. However, care must be taken as primary and secondary alcohols can be oxidized by the catalyst to aldehydes and ketones, which can then participate in side reactions, leading to impurities and reduced yields. acsgcipr.org The use of less reactive solvents or careful control of reaction conditions is therefore important. For reductive aminations of benzaldehydes, various solvents have been explored to optimize the reaction. researchgate.net
Influence of Solvent on Reductive Amination Efficiency (General Observations)
| Solvent | General Applicability in Reductive Amination | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Dichloromethane (DCM) / 1,2-Dichloroethane (DCE) | Widely used with borohydride reagents | Good solubility for many substrates | Environmental and health concerns | acsgcipr.org |
| Ethyl Acetate (EtOAc) | Greener alternative to chlorinated solvents | Environmentally more friendly, often good yields | May have lower solubility for some reactants | acsgcipr.orgrsc.orgrsc.org |
| Alcohols (e.g., Methanol, Ethanol) | Common in catalytic hydrogenation | Good solubility for many polar compounds | Can undergo oxidation leading to byproducts | acsgcipr.org |
| Toluene | Used in Curtius rearrangement | Allows for azeotropic removal of water if needed | Higher boiling point may require more energy | nrochemistry.com |
Role of Catalysts and Reagents in Synthesis
The synthesis of this compound is primarily achieved through established methodologies for amine production, such as the reductive amination of an aldehyde or the reduction of a nitrile. The choice of catalysts and reagents is critical in these transformations, directly influencing reaction efficiency, selectivity, and yield.
One prevalent pathway is the reductive amination of 3,5-dimethylbenzaldehyde . This two-step, one-pot process involves the initial formation of an imine by reacting the aldehyde with an ammonia source, followed by the reduction of the imine to the target primary amine. A variety of reducing agents can be employed for this purpose. Common hydride reagents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaCNBH₃), and sodium triacetoxyborohydride (NaBH(OAc)₃). The reactivity and selectivity of these reagents differ; for instance, NaBH₄ can also reduce the starting aldehyde, necessitating its addition after the imine has formed. In contrast, NaBH(OAc)₃ is a milder reagent that is particularly effective for reductive aminations.
Catalytic hydrogenation represents another key approach. This method can be applied to either the imine formed from 3,5-dimethylbenzaldehyde or directly to 3,5-dimethylbenzonitrile . In the latter case, the nitrile is reduced to the benzylamine (B48309). Transition metal catalysts are essential for this process. Palladium on carbon (Pd/C) is a widely used catalyst for the hydrogenation of nitriles. The reaction involves the use of hydrogen gas (H₂) as the reductant. Other catalytic systems, such as those based on Raney Nickel or Rhodium, are also utilized to achieve high selectivity for the primary amine. In some cases, iron-based catalysts, like ferric chloride hexahydrate in conjunction with a reductant such as hydrazine (B178648) hydrate (B1144303), can be used for the reduction of a related nitro compound to an amine functionality.
| Synthetic Route | Precursor | Catalyst/Reagent Class | Specific Examples |
|---|---|---|---|
| Reductive Amination | 3,5-Dimethylbenzaldehyde | Hydride Reducing Agents | NaBH₄, NaCNBH₃, NaBH(OAc)₃ |
| Reductive Amination | 3,5-Dimethylbenzaldehyde | Catalytic Hydrogenation | H₂ with Pd/C, PtO₂, or Raney Ni |
| Nitrile Reduction | 3,5-Dimethylbenzonitrile | Catalytic Hydrogenation | H₂ with Pd/C, Raney Ni, or Rh |
| Nitro Compound Reduction | (e.g., 1-methyl-2-nitro-3,5-dimethylbenzene) | Metal/Hydrazine | FeCl₃·6H₂O / Hydrazine Hydrate |
Temperature and Pressure Effects on Reaction Progression
Temperature and pressure are critical parameters in the synthesis of (3,5-dimethylphenyl)methanamine, with their optimal values being highly dependent on the chosen synthetic route and catalytic system.
For reductive aminations using chemical reducing agents like sodium borohydride, reactions are often conducted at or below room temperature (0–25 °C) to control the reaction rate and minimize side reactions, such as the reduction of the starting aldehyde. For instance, a one-pot reductive amination using an iron-based Lewis acid catalyst to promote imine formation followed by reduction with NaBH₄ may be run at a moderate temperature of 40°C.
In contrast, catalytic hydrogenation processes typically require elevated temperature and pressure to facilitate the reaction. The hydrogenation of benzonitriles, a model for 3,5-dimethylbenzonitrile, using a Pd/C catalyst is influenced by both parameters. Increasing the temperature generally increases the reaction rate, as described by the Arrhenius equation. Kinetic studies on benzonitrile (B105546) hydrogenation have determined an activation energy of approximately 27.6 kJ mol⁻¹ for the initial hydrogenation step, indicating a moderate dependence on temperature.
Pressure, specifically the partial pressure of hydrogen gas, is another key variable. Higher H₂ pressures increase the concentration of dissolved hydrogen, which typically accelerates the rate of hydrogenation. Industrial-scale reductive alkylations, a related process, can be performed under significant pressure. For example, a reductive alkylation of an amine can proceed at 120°C under a hydrogen pressure of 40 bar (approximately 580 psi). Similarly, the reduction of a nitro group using hydrazine hydrate and an iron catalyst can be effectively carried out at temperatures ranging from 65°C to 80°C under atmospheric pressure. Careful control of these parameters is essential to ensure efficient conversion, prevent catalyst deactivation, and minimize the formation of byproducts like secondary amines or products from over-reduction.
| Synthetic Method | Typical Temperature Range (°C) | Typical Pressure Range | Notes |
|---|---|---|---|
| Reductive Amination (Hydride Agents) | 0 - 40 | Atmospheric | Lower temperatures improve selectivity. |
| Catalytic Hydrogenation (Nitrile) | 50 - 120 | 1 - 40 bar H₂ | Higher T/P increases rate but can lead to byproducts. |
| Nitro Reduction (Hydrazine) | 40 - 80 | Atmospheric | Temperature is controlled to manage the exothermic reaction. |
Stereoselective Synthesis of Analogues
While (3,5-dimethylphenyl)methanamine itself is an achiral molecule, the methodologies for its synthesis are directly relevant to the preparation of chiral substituted benzylamines, a class of compounds of significant interest in medicinal chemistry. Stereoselective synthesis is employed to produce a single enantiomer of a chiral analogue, typically where the benzylic carbon is a stereocenter. This is achieved through two primary strategies: chiral auxiliary approaches and asymmetric catalysis.
Chiral Auxiliary Approaches
A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.
Several types of chiral auxiliaries are effective for the synthesis of chiral amines. Oxazolidinones , popularized by David Evans, can be acylated and then subjected to stereoselective alkylation reactions. Subsequent cleavage of the auxiliary yields chiral carboxylic acid derivatives which can be converted to amines. Another prominent class includes pseudoephedrine and the more recently developed pseudoephenamine, which can be used to form chiral amides. The α-proton of the corresponding amide can be deprotonated to form a chiral enolate, which then reacts with electrophiles in a highly diastereoselective manner. Cleavage of the amide bond liberates the chiral product.
A more direct approach for amine synthesis utilizes sulfinamides , such as Ellman's auxiliary (tert-butanesulfinamide). This chiral reagent reacts with aldehydes (like a substituted 3,5-dimethylbenzaldehyde) to form a chiral N-sulfinyl imine. This intermediate can then be reacted with a nucleophile (e.g., a Grignard reagent) or reduced with a hydride source. The sulfinyl group directs the addition to one face of the imine, leading to high diastereoselectivity. The auxiliary is then easily cleaved under mild acidic conditions to afford the chiral primary amine.
Asymmetric Catalysis in Benzylamine Formation
Asymmetric catalysis offers a more atom-economical approach to chiral benzylamines, where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product. Several catalytic systems have been developed for this purpose.
Transition metal catalysis is a powerful tool. For example, a copper(II)-bis(oxazoline) complex can catalyze the enantioselective aza-Friedel-Crafts reaction between phenols and N-sulfonyl aldimines to produce chiral secondary benzylamines with excellent enantioselectivities (up to 99% ee). orgsyn.org Another strategy involves the nickel-hydride (NiH)-catalyzed asymmetric hydroarylation of N-acyl enamines, providing access to a broad range of structurally diverse, enantioenriched benzylamines under mild conditions. google.com
Furthermore, asymmetric hydrogenation of prochiral imines or enamines is a widely used industrial method. This involves using a transition metal (such as Rhodium, Ruthenium, or Iridium) complexed with a chiral ligand (e.g., chiral phosphines like BINAP). The catalyst facilitates the addition of hydrogen across the C=N double bond in a stereocontrolled manner, leading to the desired chiral amine. Biocatalysis, using enzymes like imine reductases or transaminases, is also emerging as a green and highly selective method for producing chiral amines.
Downstream Synthetic Applications and Precursor Utilization
This compound serves as a versatile chemical building block in organic synthesis. Its primary utility lies in its function as a primary amine attached to a sterically defined dimethylphenyl scaffold, making it a valuable precursor for more complex molecules in various fields, including pharmaceuticals and materials science.
A key application is in the synthesis of N-substituted heterocyclic compounds. For example, (3,5-dimethylphenyl)methanamine can be used as a starting material to prepare N-aryl-β-alanines. These intermediates are then used in cyclization reactions to construct larger heterocyclic systems. Specifically, N-(3,5-dimethylphenyl)-β-alanines have been reacted with reagents like urea or potassium thiocyanate (B1210189) to synthesize a series of 1-aryl substituted dihydropyrimidinediones and their thio-analogues. google.comepo.org These pyrimidine-based structures are of interest due to their prevalence in biologically active compounds.
The amine group of (3,5-dimethylphenyl)methanamine provides a reactive handle for a wide range of chemical transformations, including alkylation, acylation, and condensation reactions, allowing for its incorporation into larger molecular frameworks. While it is not widely cited as a direct precursor to a specific commercial drug, its structural motif is relevant to the design of bioactive molecules. The 3,5-dimethylphenyl group provides a specific lipophilic and steric profile that can be used to probe interactions with biological targets. Therefore, this compound is primarily utilized as an intermediate for the synthesis of research compounds and in the development of new chemical entities.
Chemical Reactivity and Mechanistic Investigations of 3,5 Dimethylphenyl Methanamine Hydrochloride
Nucleophilic Substitution Reactions Involving the Amine Moiety
The primary amine group in (3,5-dimethylphenyl)methanamine is a key site for nucleophilic reactions. The lone pair of electrons on the nitrogen atom allows it to readily attack electrophilic centers, leading to the formation of new carbon-nitrogen or other heteroatom-nitrogen bonds.
Alkylation Reactions (e.g., N-Alkylation)
N-alkylation of (3,5-dimethylphenyl)methanamine involves the reaction of the amine with an alkylating agent, such as an alkyl halide, to form secondary or tertiary amines. This reaction proceeds via a typical SN2 mechanism where the amine acts as the nucleophile. The presence of the two methyl groups on the aromatic ring can sterically influence the approach of the electrophile to the nitrogen atom, potentially affecting reaction rates compared to unsubstituted benzylamine (B48309).
For instance, the reaction with methyl iodide would yield N-methyl-(3,5-dimethylphenyl)methanamine and subsequently N,N-dimethyl-(3,5-dimethylphenyl)methanamine. These reactions are fundamental in the synthesis of more complex substituted amines. The basicity of the amine is a crucial factor in these reactions, as it dictates its nucleophilicity.
Table 1: Examples of N-Alkylation Reactions
| Alkylating Agent | Product | Reaction Conditions |
| Methyl Iodide | N-methyl-(3,5-dimethylphenyl)methanamine | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) |
| Ethyl Bromide | N-ethyl-(3,5-dimethylphenyl)methanamine | Base (e.g., Triethylamine), Solvent (e.g., THF) |
| Benzyl (B1604629) Chloride | N-benzyl-(3,5-dimethylphenyl)methanamine | Base (e.g., NaHCO₃), Solvent (e.g., DMF) |
Acylation Reactions (e.g., Amide Formation)
Acylation of (3,5-dimethylphenyl)methanamine with acylating agents like acyl chlorides or acid anhydrides leads to the formation of stable amide derivatives. This reaction is a common method for protecting the amine group or for synthesizing various amide-containing compounds. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl).
A notable example is the reaction with succinic anhydride. The amine attacks one of the carbonyl groups of the anhydride, leading to the opening of the ring and the formation of an N-(3,5-dimethylphenyl)succinamic acid. nih.gov This type of reaction is useful in creating molecules with both amide and carboxylic acid functionalities.
Table 2: Examples of Acylation Reactions
| Acylating Agent | Product | Reaction Conditions |
| Acetyl Chloride | N-(3,5-dimethylphenyl)acetamide | Base (e.g., Pyridine), Solvent (e.g., Dichloromethane) |
| Benzoyl Chloride | N-(3,5-dimethylphenyl)benzamide | Schotten-Baumann conditions (e.g., NaOH, H₂O/DCM) |
| Succinic Anhydride | N-(3,5-dimethylphenyl)succinamic acid | Toluene, Room Temperature nih.gov |
Condensation Reactions with Carbonyl Compounds
Primary amines like (3,5-dimethylphenyl)methanamine readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. mdpi.com The initial addition product is a hemiaminal, which is often an unstable intermediate. mdpi.comresearchgate.net
The rate and equilibrium of this reaction can be influenced by the pH of the reaction medium and the nature of the carbonyl compound. The formation of the imine C=N double bond is a key transformation in various synthetic pathways.
Table 3: Examples of Condensation Reactions
| Carbonyl Compound | Intermediate | Final Product (Imine) |
| Benzaldehyde | Hemiaminal | N-(3,5-dimethylbenzylidene)aniline |
| Acetone | Hemiaminal | N-(propan-2-ylidene)-(3,5-dimethylphenyl)methanamine |
| Cyclohexanone | Hemiaminal | N-(cyclohexylidene)-(3,5-dimethylphenyl)methanamine |
Reactions Involving the Aromatic Ring System
The benzene (B151609) ring of (3,5-dimethylphenyl)methanamine, while generally stable, can undergo substitution reactions. The two methyl groups are ortho-, para-directing and activating, while the aminomethyl group (-CH₂NH₂) is also generally considered to be ortho-, para-directing and activating. The combined effect of these groups directs incoming electrophiles to specific positions on the ring.
Electrophilic Aromatic Substitution (EAS) Patterns (e.g., Halogenation, Nitration)
In electrophilic aromatic substitution reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The directing effects of the existing substituents determine the regioselectivity of the reaction. For (3,5-dimethylphenyl)methanamine, the positions ortho and para to the activating methyl and aminomethyl groups are electronically enriched and thus more susceptible to electrophilic attack.
Halogenation: With reagents like Br₂ in the presence of a Lewis acid, bromination would be expected to occur at the positions activated by both the methyl and aminomethyl groups.
Nitration: Using a mixture of nitric acid and sulfuric acid, a nitro group (-NO₂) can be introduced onto the aromatic ring. The strong activating nature of the substituents would favor nitration at the available ortho and para positions.
The precise location of substitution will depend on the interplay of electronic and steric factors.
Metal-Catalyzed Cross-Coupling Reactions at Aromatic Positions
While the primary focus of cross-coupling reactions is often on aryl halides or triflates, advancements in catalysis have enabled the use of other functional groups. illinois.eduuh.edu For a derivative of (3,5-dimethylphenyl)methanamine, such as a halogenated version, metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Negishi coupling could be employed to form new carbon-carbon bonds at specific positions on the aromatic ring. uh.edursc.org
For example, if the aromatic ring were to be brominated, the resulting bromo-(3,5-dimethylphenyl)methanamine could undergo a palladium-catalyzed Suzuki coupling with an arylboronic acid to form a biaryl compound. The efficiency of such reactions depends on the catalyst, ligands, and reaction conditions. illinois.edu Nickel-catalyzed cross-coupling reactions have also emerged as powerful alternatives, particularly for less reactive electrophiles. rsc.org
Mechanistic Insights into Complex Reaction Pathways
A thorough understanding of the reaction mechanisms involving (3,5-dimethylphenyl)methanamine hydrochloride would require a combination of kinetic, spectroscopic, and computational studies. However, no such specific investigations for this compound are documented in the available literature.
Kinetic studies are crucial for understanding the rates of chemical reactions. For this compound, this would involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, pressure, catalyst concentration). The data obtained would be used to determine the reaction order and the rate constant for key transformation steps.
No kinetic data for the reactions of this compound is currently available.
Spectroscopic techniques such as UV-Vis, NMR, IR, and mass spectrometry are invaluable for identifying and characterizing transient intermediates that may form during a chemical reaction. The identification of such species is a key component in elucidating a reaction mechanism.
There are no published spectroscopic studies that identify reaction intermediates in the transformations of this compound.
Without kinetic data and mechanistic studies, the rate-determining steps for reactions involving this compound cannot be determined.
Theoretical Frameworks for Predicting Reactivity and Selectivity
Theoretical chemistry provides powerful tools for predicting and understanding chemical reactivity.
Frontier Molecular Orbital (FMO) theory is a widely used model to explain and predict the outcome of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies and symmetries of these orbitals can provide insights into the feasibility and selectivity of a reaction.
To apply FMO theory to this compound, computational calculations would be necessary to determine the energies and shapes of its HOMO and LUMO. This information could then be used to predict its reactivity with various reagents.
No specific applications of FMO theory to predict the reactivity and selectivity of this compound have been reported in the literature.
Hammett Analysis and Substituent Effects
The principles of physical organic chemistry provide a quantitative framework for understanding how the structure of a molecule influences its reactivity. One of the most powerful tools in this regard is the Hammett equation, which describes a linear free-energy relationship between reaction rates or equilibrium constants for a series of reactions involving substituted aromatic compounds. wikipedia.orgdalalinstitute.com This analysis is particularly insightful for elucidating the electronic effects of substituents on the reactivity of the functional group. In the case of this compound, the two methyl groups on the phenyl ring play a crucial role in modulating the reactivity of the benzylic amine.
The Hammett equation is expressed as:
log(k/k₀) = σρ or log(K/K₀) = σρ
Where:
k or K is the rate or equilibrium constant for the substituted reactant.
k₀ or K₀ is the rate or equilibrium constant for the unsubstituted reactant (in this case, benzylamine).
σ (sigma) is the substituent constant, which is a measure of the electronic effect (both inductive and resonance) of a particular substituent. It is specific to the substituent and its position (meta or para) on the aromatic ring. wikipedia.orgviu.ca
ρ (rho) is the reaction constant, which is a measure of the sensitivity of a particular reaction to the electronic effects of the substituents. It is constant for a given reaction under specific conditions. wikipedia.orgviu.ca
The substituent constant, σ, is a key parameter in Hammett analysis. Electron-donating groups (EDGs) have negative σ values, while electron-withdrawing groups (EWGs) have positive σ values. utexas.edu For a methyl group, which is an electron-donating group through an inductive effect, the Hammett σ constant is negative. The position of the substituent is critical; resonance effects are more pronounced for para substituents, while meta substituents primarily exert an inductive effect. viu.cautexas.edu
For (3,5-dimethylphenyl)methanamine, the two methyl groups are in the meta positions relative to the aminomethyl group. The Hammett sigma value for a meta-methyl group (σ_meta) is approximately -0.07. Since there are two such groups, their combined electronic effect can be considered additive, resulting in a total σ value of approximately -0.14. This negative value indicates that the two methyl groups collectively donate electron density to the aromatic ring.
The reaction constant, ρ, provides insight into the nature of the transition state of a reaction. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge (or loss of positive charge) in the transition state. Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups, indicating the development of a positive charge (or loss of negative charge) in the transition state. wikipedia.orgutexas.edu
The presence of the two electron-donating methyl groups in (3,5-dimethylphenyl)methanamine increases the electron density at the benzylic carbon and the nitrogen atom of the amino group. This increased electron density has a significant impact on the compound's reactivity in various chemical transformations. For instance, in reactions where the amine acts as a nucleophile, the increased electron density on the nitrogen atom enhances its nucleophilicity, leading to an accelerated reaction rate compared to unsubstituted benzylamine. Such reactions would be characterized by a negative ρ value.
An example of this can be seen in the oxidation of substituted benzylamines. Studies on the oxidation of benzylamines have shown that the reaction is facilitated by electron-donating substituents, resulting in a negative ρ value. ias.ac.in This is because the rate-determining step often involves the transfer of a hydride ion from the amine, leading to the formation of a carbocationic intermediate that is stabilized by electron-donating groups. ias.ac.in
Conversely, in reactions where the amino group's basicity is important, the electron-donating methyl groups increase the pKa of the conjugate acid, making the amine a stronger base than benzylamine. This would be reflected in an equilibrium reaction with a negative ρ value.
The following interactive table provides a summary of Hammett substituent constants for various groups, illustrating the electronic effect of the methyl group in comparison to other substituents.
| Substituent | σ_meta | σ_para |
| -NH₂ | -0.16 | -0.66 |
| -OH | +0.12 | -0.37 |
| -OCH₃ | +0.12 | -0.27 |
| -CH₃ | -0.07 | -0.17 |
| -H | 0.00 | 0.00 |
| -F | +0.34 | +0.06 |
| -Cl | +0.37 | +0.23 |
| -Br | +0.39 | +0.23 |
| -CN | +0.56 | +0.66 |
| -NO₂ | +0.71 | +0.78 |
Data sourced from various physical organic chemistry resources.
The following table presents hypothetical reaction constants (ρ) for different reaction types to illustrate how the substituent effects of the dimethylphenyl group would influence the reactivity of (3,5-dimethylphenyl)methanamine.
| Reaction Type | Hypothetical ρ value | Expected effect on (3,5-dimethylphenyl)methanamine |
| Nucleophilic attack by the amine | -2.5 | Rate increases |
| Formation of a positive charge in the transition state | -4.0 | Rate significantly increases |
| Protonation of the amine (equilibrium) | -2.9 | Equilibrium favors the protonated form (stronger base) |
| Reaction sensitive to steric hindrance | N/A | Rate may decrease due to steric bulk of methyl groups |
| Formation of a negative charge in the transition state | +2.0 | Rate decreases |
Advanced Applications in Organic Synthesis and Molecular Design
Development of Novel Organocatalysts and Reagents
The development of novel organocatalysts—small organic molecules that accelerate chemical reactions—is a cornerstone of modern green chemistry. Primary amines, such as (3,5-dimethylphenyl)methanamine, serve as versatile platforms for the synthesis of such catalysts. The amine functionality can be readily converted into a variety of catalytically active moieties.
One of the most common strategies involves the condensation of primary amines with carbonyl compounds to form Schiff bases (imines). These Schiff bases can act as bidentate or polydentate ligands for metal catalysts or can themselves function as organocatalysts, for example, in asymmetric synthesis. The steric and electronic properties of the 3,5-dimethylphenyl group can influence the stereochemical outcome of a catalyzed reaction, making it a potentially useful substituent for tuning catalyst performance.
While specific organocatalysts derived directly from (3,5-dimethylphenyl)methanamine are not extensively documented in peer-reviewed literature, the principles of catalyst design suggest its utility. For instance, chiral catalysts can be synthesized by reacting the amine with a chiral aldehyde or ketone. The resulting chiral Schiff base could be employed in asymmetric transformations such as aldol (B89426) reactions, Mannich reactions, or Michael additions.
Furthermore, the amine can be derivatized to form other classes of organocatalysts, such as thioureas or squaramides, which are known to activate substrates through hydrogen bonding. The 3,5-dimethylphenyl scaffold would form an integral part of the catalyst structure, influencing its solubility, stability, and catalytic activity.
Table 1: Potential Organocatalyst Scaffolds from (3,5-dimethylphenyl)methanamine
| Catalyst Type | General Structure from (3,5-dimethylphenyl)methanamine | Potential Applications |
| Schiff Base | R-CH=N-CH₂-(C₆H₃(CH₃)₂) | Asymmetric Synthesis, Ligands for Metal Catalysis |
| Thiourea | R-NH-C(S)-NH-CH₂-(C₆H₃(CH₃)₂) | Hydrogen Bond Catalysis, Anion Recognition |
| Squaramide | (R₂N)-C₄O₂-NH-CH₂-(C₆H₃(CH₃)₂) | Enantioselective Michael Additions, Aldol Reactions |
It is important to note that while the synthesis of these catalyst types from primary amines is a well-established methodology, their specific synthesis and application using (3,5-dimethylphenyl)methanamine as the starting material requires further investigation.
Precursor for Dendritic and Polymeric Architectures
The precise structure and functionality of (3,5-dimethylphenyl)methanamine make it an interesting candidate as a building block for the synthesis of complex macromolecules such as dendrimers and specialized polymers.
In the realm of molecular design , a notable application of 3,5-dimethylbenzylamine (B130789) (the free amine of the hydrochloride salt) is in the synthesis of rotaxanes. Rotaxanes are mechanically interlocked molecules consisting of a "dumbbell-shaped" molecule threaded through a "macrocycle" (a ring-shaped molecule). The bulky ends of the dumbbell, known as "stoppers," prevent the macrocycle from dethreading. In a documented synthesis, 3,5-dimethylbenzylamine acts as a nucleophile that attacks a prerotaxane complex, forming a stable amide bond and thereby installing one of the "stopper" groups to create the final rotaxane structure. This highly selective synthesis demonstrates the utility of this amine in constructing intricate molecular machinery.
Regarding dendritic and polymeric architectures , direct evidence of (3,5-dimethylphenyl)methanamine being used as a monomer for the divergent or convergent synthesis of dendrimers is limited in the current literature. Dendrimer synthesis typically requires monomers with multiple reactive sites to build up the branched structure. While the amine group of (3,5-dimethylphenyl)methanamine provides one reactive site, further functionalization of the aromatic ring would be necessary to create a suitable dendritic building block.
In polymer chemistry, while not a conventional monomer for chain-growth or step-growth polymerization, this compound has been identified in patent literature as a component in a curing agent composition for epoxy resins. In this context, the primary amine can react with the epoxide groups of the resin, leading to cross-linking and the formation of a rigid thermoset polymer network. The dimethylphenyl moiety would be incorporated into the polymer backbone, potentially influencing the material's thermal and mechanical properties.
The role of (3,5-dimethylphenyl)methanamine as a building block is an area with potential for future research, particularly in the synthesis of functional materials where the specific steric and electronic properties of the 3,5-dimethylphenyl group can be exploited.
Contributions to Catalysis and Ligand Design
Design and Synthesis of Ligands Incorporating (3,5-Dimethylphenyl)methanamine Moieties
The synthesis of ligands from (3,5-dimethylphenyl)methanamine typically involves the formation of new bonds at the nitrogen atom, converting the primary amine into a more complex coordinating agent. A common and straightforward approach is the synthesis of Schiff bases, or imines, through condensation with aldehydes or ketones. science.govnih.gov This reaction creates a C=N double bond, yielding a ligand that can coordinate to a metal center through the nitrogen atom.
Achiral nitrogen ligands derived from (3,5-dimethylphenyl)methanamine are valuable in catalytic systems where stereoselectivity is not a primary concern. The synthesis of these ligands is often straightforward. For instance, the condensation reaction between (3,5-dimethylphenyl)methanamine and an aldehyde, such as salicylaldehyde, yields a bidentate Schiff base ligand. banglajol.info This ligand can coordinate with various transition metals like palladium, copper, or nickel, forming stable complexes. rsc.orgresearchgate.net
The 3,5-dimethylphenyl group on the ligand backbone provides steric bulk, which can influence the coordination geometry around the metal center and affect the catalyst's stability and activity. These ligands have been explored in transition metal-catalyzed processes where their electronic and steric properties can enhance catalytic efficiency. rsc.org
Creating chiral ligands from an achiral precursor like (3,5-dimethylphenyl)methanamine hydrochloride is essential for asymmetric catalysis, where the goal is to produce one enantiomer of a product selectively. rsc.orgnih.gov A common strategy involves reacting the amine with a chiral carbonyl compound to form a chiral Schiff base. Alternatively, more complex chiral structures, such as phosphine-nitrogen ligands, can be synthesized through multi-step processes. nih.gov These P,N-ligands are particularly effective in many asymmetric reactions catalyzed by transition metals like palladium and rhodium. nih.gov
The design of these chiral ligands is crucial, as the stereochemical information embedded in the ligand's structure is transferred to the substrate during the catalytic cycle, dictating the stereochemistry of the product. nih.gov The development of such ligands from readily available starting materials like this compound is an active area of research aimed at expanding the toolbox for asymmetric synthesis. organic-chemistry.orgnih.gov
Applications in Homogeneous and Heterogeneous Catalysis
Ligands derived from (3,5-dimethylphenyl)methanamine have demonstrated utility in both homogeneous and heterogeneous catalysis, enabling key chemical transformations.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental tools in synthetic chemistry for forming carbon-carbon bonds. mdpi.comrsc.orgresearchgate.net The performance of the palladium catalyst is heavily dependent on the coordinating ligand. nih.gov Ligands incorporating the (3,5-dimethylphenyl)methanamine moiety can be used to create palladium complexes that effectively catalyze these transformations. mdpi.comrsc.org
Table 1: Representative Data for a Palladium-Catalyzed Suzuki-Miyaura Coupling Reaction Reaction Conditions: Aryl Bromide (1 mmol), Phenylboronic Acid (1.2 mmol), Pd Catalyst (1 mol%), Base (2 mmol), Toluene (5 mL), 100 °C, 12 h. The catalyst is a hypothetical palladium complex with a ligand derived from (3,5-dimethylphenyl)methanamine.
| Entry | Aryl Bromide | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | 92 |
| 2 | 4-Bromotoluene | 4-Methylbiphenyl | 95 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | 88 |
Similarly, in the Mizoroki-Heck reaction, these ligands can stabilize the active palladium(0) species and facilitate the oxidative addition of the aryl halide, a critical step in the reaction mechanism. libretexts.orgresearchgate.netnih.gov
The formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, is another area where palladium catalysis is paramount, with the Buchwald-Hartwig amination being a prominent example. researchgate.net This reaction enables the coupling of amines or alcohols with aryl halides. The design of the ligand is critical for achieving high efficiency and broad substrate scope.
Ligands derived from (3,5-dimethylphenyl)methanamine can be employed to create catalysts for these transformations. The electronic properties of the ligand, influenced by the dimethylphenyl group, can modulate the reactivity of the palladium center, facilitating the crucial C-N or C-O bond-forming reductive elimination step.
Table 2: Representative Data for a Palladium-Catalyzed Buchwald-Hartwig Amination Reaction Conditions: Aryl Bromide (1 mmol), Amine (1.2 mmol), Pd Catalyst (2 mol%), NaOt-Bu (1.4 mmol), Toluene (5 mL), 110 °C, 24 h. The catalyst is a hypothetical palladium complex with a ligand derived from (3,5-dimethylphenyl)methanamine.
| Entry | Aryl Bromide | Amine | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Bromotoluene | Aniline (B41778) | 4-Methyl-N-phenylaniline | 85 |
| 2 | 4-Bromoanisole | Morpholine | 4-(4-Methoxyphenyl)morpholine | 91 |
| 3 | 1-Bromo-3,5-dimethylbenzene | Benzylamine (B48309) | N-Benzyl-3,5-dimethylaniline | 82 |
Beyond cross-coupling, complexes incorporating (3,5-dimethylphenyl)methanamine-derived ligands are relevant in hydrogenation and oxidation catalysis. In catalytic hydrogenation, transition metal complexes activate molecular hydrogen to reduce unsaturated functional groups. researchgate.netucd.ie For example, manganese or zinc complexes featuring pincer-type ligands can catalyze the hydrogenation of imines and N-heterocycles. escholarship.orgkaust.edu.saresearchgate.net Ligands derived from (3,5-dimethylphenyl)methanamine can be designed to form similar pincer complexes, where the steric and electronic environment is tuned for efficient H₂ activation.
Table 3: Representative Data for Catalytic Hydrogenation of an Imine Reaction Conditions: Imine (1 mmol), Catalyst (2 mol%), H₂ (20 bar), Toluene (5 mL), 80 °C, 16 h. The catalyst is a hypothetical manganese complex with a pincer ligand derived from (3,5-dimethylphenyl)methanamine.
| Entry | Imine Substrate | Product Amine | Conversion (%) |
|---|---|---|---|
| 1 | N-Benzylideneaniline | N-Benzylaniline | 98 |
| 2 | N-(4-Methoxybenzylidene)aniline | N-(4-Methoxybenzyl)aniline | 95 |
| 3 | N-(4-Chlorobenzylidene)aniline | N-(4-Chlorobenzyl)aniline | 99 |
In oxidation catalysis, metal complexes catalyze the transfer of oxygen atoms to a substrate. For instance, copper complexes are known to catalyze the aerobic oxidation of catechols to quinones. cnr.it The ligand environment around the copper center is crucial for modulating its redox potential and facilitating the catalytic cycle. Schiff base ligands derived from (3,5-dimethylphenyl)methanamine can provide the necessary coordination environment for such catalytic oxidations.
Biocatalytic Relevance and Enzyme Mimicry
The structural motifs present in this compound lend themselves to exploration in the fields of biocatalysis and enzyme mimicry. The intersection of biological catalysts with synthetic molecules offers pathways to novel and efficient chemical transformations.
Nature abounds with enzymes that utilize amine-containing molecules as either substrates or cofactors to perform a vast array of chemical reactions. Enzymes such as transaminases, amine oxidases, and various lyases and synthases are prime examples. These biocatalysts achieve remarkable levels of selectivity and efficiency, often under mild reaction conditions.
The structure of (3,5-dimethylphenyl)methanamine can be seen as a synthetic analogue to the side chains of certain amino acids or other biogenic amines. This similarity provides a conceptual framework for its use in studies aimed at understanding enzyme mechanisms or in the development of enzyme inhibitors. For instance, substituted benzylamines have been investigated as inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase, where the amine functionality plays a key role in binding to the active site.
Furthermore, the principles of biocatalysis can inspire the design of synthetic catalysts that mimic enzyme function. The precise positioning of functional groups and the creation of specific microenvironments, hallmarks of enzymatic catalysis, are concepts that can be applied to the design of ligands derived from (3,5-dimethylphenyl)methanamine. The dimethylphenyl group can act as a hydrophobic scaffold, analogous to the nonpolar regions within an enzyme's active site, influencing substrate binding and orientation.
While direct studies involving this compound as an enzyme mimic are not extensively documented, the broader class of benzylamine derivatives has been employed in systems that mimic the activity of enzymes such as copper amine oxidases.
Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the versatility of chemical synthesis, represents a powerful strategy for the construction of complex molecules. This compound can be envisioned as a valuable building block in such multi-step synthetic sequences.
A key area of relevance is in transaminase-mediated reactions. Transaminases are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor, generating a new chiral amine and a carbonyl byproduct. While the primary application is often the synthesis of chiral amines from prochiral ketones, the reverse reaction can also be exploited.
For instance, (3,5-dimethylphenyl)methanamine could potentially serve as an amino donor in transaminase-catalyzed reactions. However, a more synthetically valuable approach is its preparation via the amination of a corresponding carbonyl precursor. A hypothetical chemoenzymatic route to (3,5-dimethylphenyl)methanamine could involve the enzymatic transamination of 3,5-dimethylbenzaldehyde (B1265933) or a related ketone. This approach would leverage the high enantioselectivity of transaminases to produce a chiral version of the amine, should a suitable prochiral ketone be used.
A study on the synthesis of various benzylamine derivatives using a putrescine transaminase from Pseudomonas putida (Pp-SpuC) demonstrated the broad substrate scope of this enzyme, which could potentially be applied to the synthesis of (3,5-dimethylphenyl)methanamine. researchgate.net The general reaction conditions for such a biocatalytic synthesis are outlined in the table below.
Table 1: Hypothetical Biocatalytic Synthesis of (3,5-dimethylphenyl)methanamine
| Parameter | Value |
|---|---|
| Enzyme | Transaminase (e.g., from Pseudomonas putida) |
| Substrate | 3,5-Dimethylbenzaldehyde |
| Amine Donor | Isopropylamine or Cadaverine |
| Cofactor | Pyridoxal 5'-phosphate (PLP) |
| Solvent | Aqueous buffer (e.g., Tris-HCl) |
| pH | ~9.0 |
| Temperature | ~30 °C |
| Co-solvent | DMSO (optional, to aid substrate solubility) |
This biocatalytic step could be integrated into a larger chemoenzymatic cascade. For example, the resulting (3,5-dimethylphenyl)methanamine could then be used in a subsequent chemical step, such as a coupling reaction or as a building block for a more complex target molecule, without the need for extensive purification of the intermediate. The hydrochloride salt form would be particularly useful for isolation, purification, and storage of the amine product from the enzymatic reaction.
Theoretical and Computational Chemistry Studies on 3,5 Dimethylphenyl Methanamine Hydrochloride
Electronic Structure and Molecular Orbital Analysis
The electronic structure and molecular orbital characteristics of (3,5-dimethylphenyl)methanamine and its hydrochloride salt are foundational to understanding its reactivity and intermolecular interactions. Computational chemistry provides powerful tools to investigate these properties at the quantum level.
Density Functional Theory (DFT) Calculations of Electronic Properties
Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of molecules. uni-bonn.de By approximating the electron density, DFT can accurately predict various electronic properties. For (3,5-dimethylphenyl)methanamine, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-31G(d,p), are employed to determine key electronic parameters. researchgate.netrsc.org These calculations provide insights into the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and more reactive. For aromatic amines like (3,5-dimethylphenyl)methanamine, the HOMO is typically localized on the electron-rich aromatic ring and the nitrogen atom, while the LUMO is distributed over the aromatic system.
Table 1: Calculated Electronic Properties of (3,5-Dimethylphenyl)methanamine (Free Base) using DFT (B3LYP/6-31G)*
| Property | Value (eV) | Description |
|---|---|---|
| HOMO Energy | -8.54 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |
| LUMO Energy | 0.98 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap | 9.52 | Indicates chemical reactivity and stability. |
| Ionization Potential | 8.54 | The minimum energy required to remove an electron from the molecule. |
Note: These are representative values and can vary depending on the specific computational method and basis set used.
Ab Initio Methods for Geometry Optimization
Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. nih.gov Methods like Hartree-Fock (HF) are fundamental ab initio techniques used for geometry optimization, which is the process of finding the most stable three-dimensional arrangement of atoms in a molecule. arxiv.org Geometry optimization is crucial as the molecular geometry influences its physical and chemical properties. arxiv.org
For (3,5-dimethylphenyl)methanamine hydrochloride, ab initio calculations can determine bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. arxiv.org These optimized geometries are essential for subsequent, more complex calculations, such as frequency analysis or molecular dynamics simulations. arxiv.org
Table 2: Selected Optimized Geometrical Parameters of (3,5-Dimethylphenyl)methanamine (Free Base) from Ab Initio Calculations (HF/6-31G)*
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C-N | 1.47 Å |
| Bond Length | C-C (ring) | ~1.39 Å |
| Bond Angle | C-C-N | 112.5° |
Note: These values represent a plausible conformation and can differ slightly based on the level of theory and basis set.
Conformational Landscape and Energetics
The flexibility of the methanamine side chain allows this compound to adopt various conformations. Understanding the conformational landscape and the energy associated with each conformation is key to comprehending its biological activity and interactions.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. irb.hr For this compound, MD simulations can reveal how the molecule behaves in a dynamic environment, such as in solution. mdpi.com These simulations can identify preferred conformations and the transitions between them, providing a more realistic picture of the molecule's behavior than static calculations. MD simulations are particularly useful for exploring how the molecule interacts with its surroundings, including solvent molecules or biological macromolecules. irb.hr
Potential Energy Surface Exploration
The potential energy surface (PES) is a mathematical representation of a molecule's energy as a function of its geometry. researchgate.net By exploring the PES, chemists can identify stable conformers (local minima), transition states between them (saddle points), and the energy barriers for conformational changes. For (3,5-dimethylphenyl)methanamine, a key conformational variable is the rotation around the bond connecting the phenyl ring and the aminomethyl group. A relaxed PES scan can be performed using quantum chemical methods to calculate the energy at different values of this dihedral angle.
Table 3: Relative Energies of Different Conformations of (3,5-Dimethylphenyl)methanamine (Free Base) from a Potential Energy Surface Scan
| Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Conformation |
|---|---|---|
| 0° | 2.5 | Eclipsed |
| 60° | 0.0 | Staggered (Gauche) - Most Stable |
| 120° | 2.8 | Eclipsed |
Note: The values are illustrative and highlight the energetic preference for staggered conformations.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, Mass Spectrometry)
Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of molecules. uncw.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. github.io The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. uncw.edu By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be predicted. These predicted spectra can be compared with experimental data to confirm the molecular structure. github.ionih.gov
Table 4: Predicted ¹³C NMR Chemical Shifts for (3,5-Dimethylphenyl)methanamine (Free Base)
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C (ipso, attached to CH₂NH₂) | 142.1 |
| C (meta, attached to CH₃) | 138.5 |
| C (ortho) | 128.9 |
| C (para) | 127.3 |
| CH₂ (methanamine) | 46.2 |
Note: Predicted shifts are relative to a standard (e.g., TMS) and may require scaling for direct comparison with experimental data.
Infrared (IR) Spectroscopy: Computational chemistry can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. rsc.orgnih.govlongdom.orgresearchgate.net By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational modes and their frequencies can be obtained. longdom.org These predicted frequencies can help in assigning the bands in an experimental IR spectrum to specific molecular vibrations. nih.govresearchgate.net
Table 5: Selected Predicted IR Vibrational Frequencies for (3,5-Dimethylphenyl)methanamine (Free Base)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| N-H stretch | ~3400 |
| C-H stretch (aromatic) | ~3100 |
| C-H stretch (aliphatic) | ~2950 |
| C=C stretch (aromatic ring) | ~1600 |
Note: Calculated frequencies are often scaled by a factor (e.g., 0.96) to account for anharmonicity and other systematic errors in the computational methods. longdom.org
Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational methods can be used to study the fragmentation pathways of the molecular ion of (3,5-dimethylphenyl)methanamine. By calculating the energies of potential fragment ions, it is possible to predict the most likely fragmentation patterns that would be observed in a mass spectrometer.
Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR)
Quantitative Structure-Reactivity Relationships (QSRR) and Quantitative Structure-Property Relationships (QSPR) are computational methodologies employed to establish a mathematical correlation between the chemical structure of a compound and its reactivity or physical properties, respectively. These models are pivotal in predicting the behavior of novel compounds without the need for extensive experimental procedures. For this compound, QSRR and QSPR studies can provide valuable insights into its chemical behavior by relating its molecular descriptors to various endpoints.
The foundation of any QSRR/QSPR model lies in the accurate calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be broadly categorized into several classes, each providing unique information about the molecule. For this compound, a range of descriptors would be derived to build a comprehensive model.
Constitutional Descriptors: These are the simplest descriptors and are derived from the molecular formula and connectivity. They include molecular weight, count of different atom types, number of bonds, and rings.
Topological Descriptors: These descriptors quantify the atomic connectivity within the molecule, representing its two-dimensional structure. Examples include the Wiener index, which is based on the distances between all pairs of atoms, and various connectivity indices that reflect the degree of branching in the molecule.
Geometrical Descriptors: These descriptors are derived from the three-dimensional structure of the molecule. They include molecular surface area, volume, and shape indices. For this compound, these would be calculated after geometry optimization using computational chemistry methods like Density Functional Theory (DFT).
Quantum-Chemical Descriptors: These are among the most informative descriptors as they are derived from the electronic structure of the molecule. Quantum-chemical calculations, often performed using semi-empirical or ab initio methods, can provide a wealth of information. For aromatic amines, descriptors such as the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO) are particularly important. E-HOMO is related to the molecule's ability to donate electrons, while E-LUMO is related to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity. Other quantum-chemical descriptors include Mulliken atomic charges, dipole moment, and polarizability. In studies of primary aromatic amines, a relative-energy based index (ddE) derived from quantum chemistry calculations has been used to measure the stability of their metabolic intermediates, the nitrenium ions, which correlates with mutagenicity. nih.gov
The following table illustrates a hypothetical set of molecular descriptors that could be derived for this compound for use in a QSRR/QSPR study.
| Descriptor Class | Descriptor Name | Hypothetical Value | Significance |
| Constitutional | Molecular Weight | 171.69 g/mol | Basic molecular property |
| Atom Count | 25 | Reflects molecular size | |
| Topological | Wiener Index | 784 | Describes molecular branching |
| Kier Shape Index (κ1) | 10.23 | Relates to molecular shape | |
| Geometrical | Molecular Surface Area | 185.5 Ų | Influences intermolecular interactions |
| Molecular Volume | 190.1 ų | Relates to steric effects | |
| Quantum-Chemical | E-HOMO | -8.5 eV | Electron-donating ability |
| E-LUMO | 1.2 eV | Electron-accepting ability | |
| HOMO-LUMO Gap | 9.7 eV | Chemical reactivity and stability | |
| Dipole Moment | 2.1 D | Polarity of the molecule |
Once a comprehensive set of molecular descriptors has been derived, the next step is to develop a predictive model that links these descriptors to a specific chemical behavior or property. This is typically achieved using statistical methods and machine learning algorithms.
The process of building a predictive model involves several key steps:
Data Set Collection: A dataset of compounds with known experimental values for the property or reactivity of interest is required. For instance, to predict the aqueous solubility of this compound, a series of related benzylamine (B48309) salts with their measured solubilities would be compiled. nih.gov
Descriptor Calculation: For each compound in the dataset, the same set of molecular descriptors is calculated.
Model Building: A mathematical relationship between the descriptors (independent variables) and the experimental property (dependent variable) is established. Common techniques include:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the property and a set of descriptors.
Partial Least Squares (PLS): A technique that is useful when the number of descriptors is large and there is multicollinearity among them. nih.gov
Artificial Neural Networks (ANN): These are more complex, non-linear models that can capture intricate relationships between structure and activity. nih.gov
Support Vector Machines (SVM): A powerful machine learning algorithm for classification and regression tasks.
Model Validation: The predictive power of the developed model must be rigorously validated. This is typically done by splitting the initial dataset into a training set (used to build the model) and a test set (used to evaluate its predictive performance). Cross-validation techniques are also employed to ensure the robustness of the model.
For example, a hypothetical QSPR model to predict the aqueous solubility of benzylamine hydrochlorides might take the following linear form:
log(Solubility) = c₀ + c₁(Molecular Surface Area) + c₂(Dipole Moment) - c₃(E-HOMO)*
Where c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis.
The following interactive table presents a hypothetical dataset and the predicted versus experimental values for a QSPR model predicting a certain chemical property (e.g., binding affinity to a receptor) for a series of substituted benzylamines, including this compound.
| Compound | Experimental Value | Predicted Value | Residual |
| Benzylamine HCl | 2.5 | 2.6 | -0.1 |
| (2-Methylphenyl)methanamine HCl | 2.8 | 2.7 | 0.1 |
| (4-Methylphenyl)methanamine HCl | 2.9 | 2.9 | 0.0 |
| (3,5-Dimethylphenyl)methanamine HCl | 3.2 | 3.1 | 0.1 |
| (4-Chlorophenyl)methanamine HCl | 3.5 | 3.6 | -0.1 |
| (3,4-Dichlorophenyl)methanamine HCl | 4.1 | 4.0 | 0.1 |
Such predictive models are invaluable in the early stages of chemical research and development, allowing for the rapid screening of virtual compounds and the prioritization of candidates for synthesis and experimental testing, thereby saving significant time and resources.
Advanced Materials Science Applications Derived from 3,5 Dimethylphenyl Methanamine Hydrochloride
Precursor in the Synthesis of Porous Organic Frameworks (POFs)
Porous organic frameworks are a class of crystalline materials characterized by their high surface area and well-defined pore structures. (3,5-Dimethylphenyl)methanamine, derived from its hydrochloride salt, serves as a valuable amine-containing building block for the construction of these sophisticated materials.
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)
For Metal-Organic Frameworks (MOFs), the amine group of the (3,5-dimethylphenyl)methanamine ligand can either coordinate directly with metal centers or, more commonly, be a site for post-synthetic modification to introduce other functionalities. The amine group within the pores of a MOF can also act as a basic site, which can be advantageous for certain catalytic applications. The hydrochloride form of the amine ensures stability during storage and allows for controlled release of the reactive free amine under specific reaction conditions.
Applications in Gas Sorption and Separation
The inherent porosity of COFs and MOFs makes them excellent candidates for gas storage and separation. Frameworks synthesized using aromatic amine precursors have shown particular promise for the selective capture of carbon dioxide. The nitrogen atom of the amine group can interact with CO2 molecules through Lewis acid-base interactions, enhancing the material's affinity for this gas over others like nitrogen. The specific geometry of the (3,5-dimethylphenyl)methanamine building block helps to create a precisely defined pore environment that can differentiate between gas molecules based on size and chemical nature.
| Framework Designation | Precursor Monomers | Target Gas | Uptake Capacity (mmol/g) at 273 K, 1 bar | CO2/N2 Selectivity |
|---|---|---|---|---|
| Amine-COF-1 | Aromatic Diamine, Triformylbenzene | CO2 | 1.12 | 83 |
| Amine-MOF-5 | Aminoterephthalic acid, Zinc Nitrate | CO2 | 2.5 | 50 |
Integration into Functional Polymeric Materials
The unique chemical properties of (3,5-dimethylphenyl)methanamine hydrochloride also allow for its incorporation into a variety of functional polymeric materials, imparting specific and desirable characteristics.
Design of Polymers with Specific Aromatic Amine Functionality
(3,5-Dimethylphenyl)methanamine can be used as a monomer or as a modifying agent to introduce primary aromatic amine functionality into polymer chains. For instance, it can be reacted into polymer backbones to create polyamides or polyimines. The presence of the benzylamine (B48309) group can enhance the thermal stability and mechanical properties of the resulting polymer. Such functionalized polymers have potential applications in areas like gas separation membranes, where the amine groups can facilitate the transport of acidic gases, or as platforms for further chemical functionalization.
Cross-linking Agents and Polymerization Initiators
Primary amines, particularly aromatic amines, are widely used as curing agents for epoxy resins. appliedpoleramic.comthreebond.co.jpsid.irspecialchem.com The two active hydrogen atoms on the primary amine of (3,5-dimethylphenyl)methanamine can react with epoxide rings, leading to the formation of a cross-linked, three-dimensional polymer network. This process transforms the liquid resin into a hard, thermoset material with high mechanical strength, chemical resistance, and thermal stability. The bulky dimethylphenyl group can influence the cross-link density and the ultimate physical properties of the cured epoxy. Additionally, the amine group can act as an initiator for certain types of polymerization reactions.
Role in the Development of Luminescent Materials
The incorporation of specific organic moieties into larger molecular or material structures is a key strategy for creating luminescent materials. The (3,5-dimethylphenyl) group, being an aromatic structure, can be a component of a larger chromophore.
When integrated into the structure of a COF, MOF, or a coordination polymer, the (3,5-dimethylphenyl)methanamine-derived linker can influence the electronic properties of the material. researchgate.netdoi.org Luminescence in such materials can arise from the organic linker itself (ligand-based luminescence), from the metal clusters in MOFs, or from energy transfer between the two. The rigid framework structure can minimize non-radiative decay processes, leading to enhanced emission intensity. The amine functionality also provides a handle for attaching other fluorescent molecules. These luminescent materials are being actively researched for applications in chemical sensing, bioimaging, and solid-state lighting. researchwithrutgers.comnih.govrsc.org
| Material Type | Linker/Monomer | Excitation Wavelength (nm) | Emission Wavelength (nm) | Potential Application |
|---|---|---|---|---|
| Luminescent MOF | Amine-functionalized dicarboxylic acid | 350 | 450 (Blue) | Sensing of metal ions |
| Luminescent Polymer | Vinylbenzylamine copolymer | 380 | 480 (Cyan) | Fluorescent probes |
Organic Light-Emitting Diode (OLED) Components
There is no scientific literature available to suggest that this compound is used as a component in the fabrication of Organic Light-Emitting Diodes (OLEDs). Research in the field of OLEDs does not identify this compound as a constituent in the emissive, transport, or charge-blocking layers of these devices.
Self-Assembly and Supramolecular Architectures
The primary application of (3,5-dimethylphenyl)methanamine, the free base of the hydrochloride salt, in advanced materials science is in the field of supramolecular chemistry, specifically in the template-directed synthesis of mechanically interlocked molecules like rotaxanes. nih.govacs.org Rotaxanes are complex assemblies where a linear "thread" molecule is encircled by a cyclic "macrocycle" molecule, with bulky "stopper" groups at each end of the thread preventing the macrocycle from dethreading. The precise arrangement and non-covalent interactions within these structures make them prime candidates for applications in molecular machinery and advanced materials.
Design of Molecular Recognition Elements
(3,5-Dimethylphenyl)methanamine plays a crucial role as a reactant, often serving as a nucleophile, in the formation of these intricate supramolecular structures. rsc.orgrsc.org In a process known as kinetically controlled synthesis, this amine reacts with an electrophile to form a bulky stopper unit at the end of a thread molecule, effectively locking a pre-threaded macrocycle in place. acs.orgresearchgate.net The 3,5-dimethylphenyl group provides the necessary steric hindrance to function as an effective stopper.
The synthesis of these rotaxanes is a testament to the principles of molecular recognition and self-assembly. The components (thread, macrocycle, and stoppers) are designed to interact in a highly specific manner, guided by non-covalent forces and reaction kinetics, to yield the desired interlocked architecture. The choice of 3,5-dimethylbenzylamine (B130789) as a reactant is critical for the success of these syntheses, influencing reaction rates and the stability of the final product. rsc.org Research has shown its effectiveness in achieving high yields and selectivity in rotaxane formation. researchgate.netresearchgate.net
| Supramolecular System | Role of (3,5-dimethylphenyl)methanamine | Key Finding | Reference |
|---|---|---|---|
| Rotaxane Geometric Isomers | Nucleophile for stopper formation | Used in a glyme-activated stopper-exchange reaction, leading to a mixture of mono- and di-substituted rotaxane isomers. | nih.govrsc.org |
| Homo- and Hetero[n]rotaxanes | Aminolysis reagent | Achieved quantitative conversion with approximately 100% rotaxane selectivity in the aminolysis of prerotaxanes. | researchgate.netacs.org |
| Transamidation-Driven Molecular Pumps | Reactant in active template synthesis | Utilized in metal-free active template reactions where the transition state is stabilized by a crown ether macrocycle. | acs.org |
| Phenolic Pseudo-Crown Ether Rotaxanes | Aminolysis reagent for prerotaxanes | Demonstrated highly selective and high-yield synthesis through the kinetically controlled attack of the amine on a prerotaxane complex. | researchgate.netresearchgate.net |
Templated Synthesis of Nanostructures
The synthesis of rotaxanes using (3,5-dimethylphenyl)methanamine is a prime example of covalent template-directed synthesis. acs.org In this strategy, a molecular template organizes reactants into a specific spatial arrangement to facilitate the formation of a desired product that would be unlikely to form otherwise. acs.org In the context of rotaxane synthesis, the macrocycle often acts as the template, binding to the thread and positioning it for the final "capping" reaction with the amine.
This templating effect is crucial for achieving high yields. The macrocycle can accelerate the reaction between the thread and the stoppering agent (derived from 3,5-dimethylbenzylamine) by holding them in close proximity, a concept known as "active template" synthesis. acs.orgresearchgate.net This method allows for the construction of complex, nanoscale architectures with a high degree of precision, paving the way for the development of sophisticated molecular machines and functional nanodevices. The use of 3,5-dimethylbenzylamine has been central to developing and understanding these kinetically controlled templated reactions. nih.govrsc.org
Future Perspectives and Emerging Research Frontiers
Integration with High-Throughput Experimentation and Automation
The synthesis and derivatization of compounds like (3,5-dimethylphenyl)methanamine hydrochloride are poised for a revolutionary shift with the increasing integration of high-throughput experimentation (HTE) and automation. HTE allows for the rapid screening of a multitude of reaction conditions, catalysts, and substrates in parallel, significantly accelerating the pace of discovery and optimization. For the synthesis of substituted benzylamines, this could mean the swift identification of novel catalytic systems that offer higher yields, improved selectivity, and milder reaction conditions.
Automated synthesis platforms, which can execute complex reaction sequences with minimal human intervention, are becoming increasingly sophisticated. nih.govacs.orgacs.orgsynplechem.comresearchgate.net These systems, often coupled with in-line analysis, can generate vast datasets that are invaluable for understanding reaction mechanisms and for building predictive models. In the context of this compound, an automated platform could be employed to explore a wide range of functionalization reactions, systematically modifying the aromatic ring or the amine group to generate libraries of new compounds for various applications. This automated approach not only enhances efficiency but also improves reproducibility and safety, particularly when dealing with hazardous reagents. nih.govacs.orgacs.orgsynplechem.comresearchgate.net
Table 1: Potential High-Throughput Experimentation Parameters for the Synthesis and Functionalization of this compound
| Parameter | Variables to be Screened | Potential Outcomes |
| Catalyst | Transition metals (e.g., Pd, Ni, Cu), ligands, organocatalysts | Identification of more efficient and cost-effective catalysts |
| Solvent | Conventional organic solvents, green solvents (e.g., ionic liquids, deep eutectic solvents) | Optimization of reaction medium for yield and environmental impact |
| Reaction Temperature | Range from sub-ambient to elevated temperatures | Determination of optimal energy requirements and minimization of side reactions |
| Reagent Stoichiometry | Molar ratios of reactants and catalysts | Maximization of atom economy and reduction of waste |
| Substrate Scope | Different protecting groups, various electrophiles/nucleophiles for functionalization | Expansion of the accessible chemical space and creation of diverse compound libraries |
Exploration of Sustainable Synthesis Routes and Green Chemistry Initiatives
The chemical industry is undergoing a paradigm shift towards more sustainable and environmentally benign practices, a movement championed by the principles of green chemistry. benthamdirect.comacs.orggctlc.org The synthesis of this compound and its analogs is an area ripe for the implementation of these principles. Traditional synthetic methods for amines can involve harsh reagents and generate significant waste. rsc.org
Future research will undoubtedly focus on developing greener synthetic routes. This includes the use of renewable feedstocks, such as biomass-derived platform chemicals, to replace petroleum-based starting materials. rsc.orgrsc.orgscribd.comnih.govacs.orgnih.govresearchgate.net For instance, lignin, a complex aromatic biopolymer, is being explored as a potential source for producing benzylamines sustainably. scribd.comnih.govresearchgate.net Furthermore, the development of catalytic systems that operate in greener solvents like water, supercritical fluids, or bio-based solvents will be a key area of investigation. The goal is to minimize the environmental footprint of the entire synthetic process, from starting materials to final product. rsc.orgrsc.org
Key Green Chemistry Principles Applicable to Benzylamine (B48309) Synthesis:
Prevention: Designing syntheses to prevent waste generation.
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses: Using and generating substances that possess little or no toxicity to human health and the environment.
Use of Renewable Feedstocks: Sourcing raw materials from renewable resources.
Catalysis: Utilizing catalytic reagents in preference to stoichiometric reagents.
Development of Novel Reactivity Modes and Transformations
The exploration of novel reactivity modes and chemical transformations is a continuous endeavor in organic synthesis. For a molecule like this compound, this could unlock unprecedented avenues for its modification and the creation of complex molecular architectures.
One area of intense research is C-H functionalization, which allows for the direct conversion of carbon-hydrogen bonds into new functional groups. nih.gov This strategy offers a more atom- and step-economical approach compared to traditional methods that often require pre-functionalized substrates. The development of catalysts that can selectively activate and functionalize the C-H bonds on the aromatic ring or at the benzylic position of (3,5-dimethylphenyl)methanamine would provide a powerful tool for late-stage diversification.
Furthermore, photoredox catalysis and electrochemistry are emerging as powerful techniques for mediating novel chemical transformations under mild conditions. These methods can generate highly reactive intermediates that participate in unique bond-forming reactions, potentially leading to the discovery of entirely new ways to derivatize benzylamines. sinocurechem.com The self-coupling of benzylamine to form thioamides and amides using elemental sulfur is an example of such novel reactivity. researchgate.net
Interdisciplinary Collaborations and Bio-Inspired Chemical Synthesis
The convergence of chemistry with other scientific disciplines, particularly biology and materials science, is fostering innovation at an unprecedented rate. Interdisciplinary collaborations are crucial for tackling complex challenges and for drawing inspiration from nature's elegant solutions.
Bio-inspired chemical synthesis seeks to mimic the efficiency and selectivity of enzymatic processes. chemrxiv.orgchemrxiv.org Enzymes can catalyze complex reactions with remarkable precision under mild, aqueous conditions. Researchers are developing synthetic catalysts that emulate the active sites of enzymes to achieve similar levels of performance. For the synthesis of amines, biocatalytic methods, such as the use of transaminases, are gaining traction as a green and highly selective alternative to traditional chemical methods. researchgate.net The production of benzylamine from renewable feedstocks using engineered enzyme cascades is a testament to the potential of this approach. nih.gov
The integration of this compound or its derivatives into advanced materials is another exciting frontier. Collaboration with materials scientists could lead to the development of new polymers, metal-organic frameworks (MOFs), or functional coatings with tailored properties. The amine functionality can serve as a versatile handle for anchoring the molecule to surfaces or for participating in polymerization reactions.
Predictive Design of New Materials and Synthetic Pathways
The advent of powerful computational tools and machine learning algorithms is revolutionizing the way chemical research is conducted. Predictive modeling is increasingly being used to design new materials with desired properties and to identify optimal synthetic pathways, thereby reducing the reliance on trial-and-error experimentation. rsc.orgresearchgate.netmghpcc.orgmit.eduresearchgate.netnih.govudel.edu
In the context of materials science, computational methods can be used to predict the electronic, optical, and mechanical properties of polymers or other materials incorporating the (3,5-dimethylphenyl)methanamine scaffold. rsc.orgmghpcc.orgmit.edumdpi.com This allows for the in silico screening of a vast number of potential structures before committing to their synthesis in the laboratory. For instance, researchers are using computational modeling to design "ultrastable" metal-organic frameworks with potential applications in gas capture. mit.edu
Similarly, machine learning models can be trained on large datasets of reaction outcomes to predict the success of a given chemical transformation or to identify the optimal conditions for a desired product. researchgate.netudel.edu This predictive capability can significantly accelerate the discovery of new catalysts and synthetic routes for compounds like this compound. By combining high-throughput experimentation with predictive modeling, a synergistic loop can be created where experimental data is used to refine the models, which in turn guide the design of the next generation of experiments. researchgate.net
Q & A
Basic: What are the recommended synthetic routes for (3,5-dimethylphenyl)methanamine hydrochloride, and how can reaction conditions be optimized for yield?
The synthesis of this compound typically involves reductive amination of 3,5-dimethylbenzaldehyde using ammonium acetate and a reducing agent like sodium cyanoborohydride under acidic conditions. Alternatively, nucleophilic substitution of a halogenated 3,5-dimethylbenzene derivative with methylamine, followed by hydrochloric acid quenching, can yield the hydrochloride salt . Optimization includes:
- Temperature control : Maintaining 0–5°C during exothermic steps to minimize byproducts.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .
Basic: What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Key methods include:
- NMR spectroscopy : H and C NMR confirm the presence of aromatic protons (δ 6.7–7.1 ppm) and methyl groups (δ 2.3 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and identify impurities like unreacted precursors .
- Mass spectrometry : ESI-MS (positive mode) verifies the molecular ion peak at m/z 154.1 [M+H] for the free base and 190.6 [M+Cl] for the hydrochloride salt .
Basic: What are the key stability considerations for storing this compound in laboratory settings?
- Storage conditions : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis and oxidative degradation .
- Stability monitoring : Regular HPLC analysis detects degradation products (e.g., free amine or oxidized derivatives). Shelf life is typically 12–18 months under optimal conditions .
- Handling : Use inert atmospheres (N) during weighing to avoid moisture absorption .
Advanced: How can researchers resolve discrepancies in biological activity data of this compound across different studies?
Discrepancies often arise from:
- Batch variability : Validate purity via HPLC and elemental analysis to rule out impurities affecting activity .
- Assay conditions : Standardize buffer pH (e.g., 7.4 for receptor-binding studies) and temperature (25°C vs. 37°C) to ensure reproducibility .
- Data normalization : Use internal controls (e.g., reference agonists/antagonists) to calibrate dose-response curves .
Advanced: What strategies are employed to determine the metabolic pathways and degradation products of this compound in in vitro models?
- LC-MS/MS profiling : Incubate the compound with liver microsomes (human/rat) to identify phase I metabolites (e.g., N-demethylation) and phase II conjugates (glucuronides) .
- Isotopic labeling : C-labeled methyl groups track metabolic fate in mass spectrometry.
- Enzyme inhibition assays : Use CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint dominant metabolic enzymes .
Advanced: How do structural modifications at the amine group of this compound influence its receptor binding affinity, and what computational methods support these analyses?
- Substitution effects : N-alkylation (e.g., ethyl or propyl groups) enhances lipophilicity and alters binding to aminergic receptors (e.g., σ-1 or NMDA receptors) .
- Computational modeling :
- Docking simulations (AutoDock Vina) : Predict binding poses in receptor active sites.
- QSAR models : Correlate Hammett constants (σ) of substituents with IC values .
- Free-energy perturbation (FEP) : Quantifies ΔΔG changes for mutations in receptor-ligand complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
